molecular formula C13H15BrN2S B1526967 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine CAS No. 1275853-51-4

4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine

Cat. No.: B1526967
CAS No.: 1275853-51-4
M. Wt: 311.24 g/mol
InChI Key: WSNSLNIKFLACBJ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine is a chemical compound characterized by its bromophenyl group and thiazol-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-bromophenylamine with 2-methylpropylamine in the presence of a suitable catalyst, followed by cyclization with thiourea to form the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Nucleophiles like sodium methoxide, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Bromobenzene derivatives, phenolic compounds.

  • Reduction: Amines, amides.

  • Substitution: Alkylated phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine is structurally similar to other thiazole derivatives, such as this compound and this compound.

Uniqueness:

  • The presence of the bromophenyl group and the specific N-(2-methylpropyl) side chain contribute to its unique chemical properties and biological activity compared to other thiazole derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and biological research.

Properties

IUPAC Name

4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-9(2)7-15-13-16-12(8-17-13)10-4-3-5-11(14)6-10/h3-6,8-9H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNSLNIKFLACBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=CS1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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